3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683514
InChI: InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H
SMILES:
Molecular Formula: C7H18ClN3O2S
Molecular Weight: 243.76 g/mol

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC16683514

Molecular Formula: C7H18ClN3O2S

Molecular Weight: 243.76 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride -

Specification

Molecular Formula C7H18ClN3O2S
Molecular Weight 243.76 g/mol
IUPAC Name 3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Standard InChI InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H
Standard InChI Key CGTIRAPEJOPAQL-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)N1CCCC(C1)N.Cl

Introduction

3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. It is characterized by a piperidine ring substituted with an amino group and a sulfonamide moiety, along with two methyl groups attached to the nitrogen atom, forming a tertiary amine. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications .

Synthesis and Chemical Reactions

The synthesis of 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride typically involves several steps, including the formation of intermediates derived from piperidine and sulfonamide precursors. Reaction conditions such as temperature, solvent choice, and reaction time must be carefully optimized to maximize yield and purity.

This compound can undergo various chemical reactions, including nucleophilic substitution, which is essential for modifying its properties for specific applications.

Mechanism of Action and Biological Activity

The mechanism of action for 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride primarily involves the inhibition of specific enzymes or receptors within biological pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, disrupting bacterial growth and replication.

In pharmacological contexts, this compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways. Understanding these interactions requires detailed biochemical assays to elucidate binding affinities and inhibition constants.

Applications in Research and Industry

3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride finds applications primarily in pharmaceutical research. Its versatility makes it valuable in both academic research and industrial applications within medicinal chemistry.

Applications Table

Application AreaDescription
Pharmaceutical ResearchUsed as a potential inhibitor of specific biological pathways.
Organic SynthesisServes as a building block for synthesizing more complex organic molecules.
Enzyme Inhibition StudiesUtilized in studies to understand enzyme inhibition mechanisms.

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